HaXS8
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Overview
Description
HaXS8 is a synthetic small molecule crosslinker used in the field of synthetic biology. It is designed to induce the dimerization of proteins tagged with HaloTag and SNAP-tag, facilitating the regulation of various biological processes. This compound is particularly valuable for its ability to control gene expression, DNA recombination, and apoptosis in engineered mammalian cells .
Preparation Methods
HaXS8 is synthesized through a multi-step process starting from tetrafluorohydroquinone, tetraethylene glycol, BG-NH2, and 6-chloro-1-iodohexane . The synthesis involves six steps and yields a good overall quantity of the compound. The detailed synthetic route includes the formation of key intermediates and their subsequent reactions under controlled conditions to produce this compound . Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a reliable pathway for its preparation.
Chemical Reactions Analysis
HaXS8 primarily undergoes dimerization reactions, promoting covalent and irreversible intracellular dimerization of HaloTag and SNAP-tagged proteins . This dimerization is achieved under specific conditions, such as a concentration of 0.5 μM and an incubation time of 40 minutes . The compound does not interfere with PI3K/mTOR signaling pathways, making it suitable for various cellular applications . The major products formed from these reactions are the dimerized protein complexes, which can be used to study and manipulate cellular processes.
Scientific Research Applications
HaXS8 has a wide range of applications in scientific research, particularly in synthetic biology and cell engineering. It is used to regulate transcription, Cre recombinase activity, and caspase-9 activity in mammalian cells . The compound enables precise control over gene expression, DNA recombination, and apoptosis, making it a valuable tool for studying cellular behavior and engineering synthetic biological systems . Additionally, this compound is employed in the construction of logic gates, protein splicing, and protein degradation studies .
Mechanism of Action
The mechanism of action of HaXS8 involves its ability to act as a bifunctional small molecule that interacts with two proteins simultaneously. It consists of an O6-benzylguanine moiety, which acts as a substrate for SNAP-tag, and a chloroalkane moiety, which acts as a substrate for HaloTag . This interaction induces proximity between the tagged proteins, leading to their dimerization and subsequent regulation of cellular processes . The core module of this compound renders the molecule cell permeable, allowing it to function effectively within cells .
Comparison with Similar Compounds
HaXS8 is unique in its ability to promote covalent and irreversible dimerization of HaloTag and SNAP-tagged proteins. Similar compounds include rapamycin, which induces dimerization of FKBP12 and FRB domains, and abscisic acid (ABA), which induces dimerization of ABI and PYL domains . this compound offers distinct advantages, such as not interfering with PI3K/mTOR signaling and providing a more stable and irreversible dimerization . This makes this compound a valuable addition to the toolkit of synthetic biology and cell engineering.
Properties
Molecular Formula |
C35H43ClF4N6O8 |
---|---|
Molecular Weight |
787.2 g/mol |
IUPAC Name |
N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-2-[4-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2,3,5,6-tetrafluorophenoxy]acetamide |
InChI |
InChI=1S/C35H43ClF4N6O8/c36-9-3-1-2-4-10-48-11-12-49-13-14-50-15-16-51-17-18-52-31-26(37)28(39)32(29(40)27(31)38)53-21-25(47)42-19-23-5-7-24(8-6-23)20-54-34-30-33(44-22-43-30)45-35(41)46-34/h5-8,22H,1-4,9-21H2,(H,42,47)(H3,41,43,44,45,46) |
InChI Key |
OHHUCZCSUXJJFO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)COC2=C(C(=C(C(=C2F)F)OCCOCCOCCOCCOCCCCCCCl)F)F)COC3=NC(=NC4=C3NC=N4)N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)COC2=C(C(=C(C(=C2F)F)OCCOCCOCCOCCOCCCCCCCl)F)F)COC3=NC(=NC4=C3NC=N4)N |
Synonyms |
N-[[4-[[(2-Amino-9-H-purin-6-yl)oxy]methyl]phenyl]methyl]-2-[4-[(18-chloro-3,6,9,12-tetraoxaoctadec-1yl)oxy]-2,3,5,6-tetrafluorophenoxy]acetamide |
Origin of Product |
United States |
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